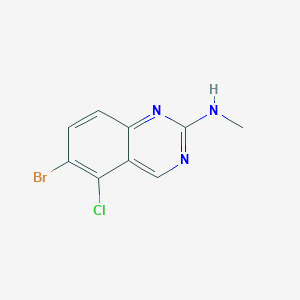

6-Bromo-5-chloro-N-methylquinazolin-2-amine

描述

6-溴-5-氯-N-甲基喹唑啉-2-胺是一种属于喹唑啉家族的杂环化合物。其特征在于喹唑啉核心上存在溴、氯和甲基。

属性

分子式 |

C9H7BrClN3 |

|---|---|

分子量 |

272.53 g/mol |

IUPAC 名称 |

6-bromo-5-chloro-N-methylquinazolin-2-amine |

InChI |

InChI=1S/C9H7BrClN3/c1-12-9-13-4-5-7(14-9)3-2-6(10)8(5)11/h2-4H,1H3,(H,12,13,14) |

InChI 键 |

ZKOWSCHEIZFGJX-UHFFFAOYSA-N |

规范 SMILES |

CNC1=NC=C2C(=N1)C=CC(=C2Cl)Br |

产品来源 |

United States |

准备方法

6-溴-5-氯-N-甲基喹唑啉-2-胺的合成通常涉及多步反应过程。 一种常见的合成路线包括以下步骤 :

步骤 1: N-乙基-N,N-二异丙基胺与1-甲基-吡咯烷-2-酮在140°C下反应2小时。

步骤 2: 在N,N-二甲基甲酰胺和二氯甲烷混合物中,在0-50°C下添加四丁基铵氯化物、氯三甲基硅烷和叔丁基亚硝酸酯1小时。

步骤 3: 最后在密闭管中用乙醇在80°C下反应1小时。

化学反应分析

6-溴-5-氯-N-甲基喹唑啉-2-胺会发生各种化学反应,包括:

取代反应: 使用适当的试剂,溴和氯原子可以被其他官能团取代。

氧化和还原: 该化合物可以在特定条件下发生氧化和还原反应。

这些反应中常用的试剂包括N-乙基-N,N-二异丙基胺、氯三甲基硅烷和叔丁基亚硝酸酯 。形成的主要产物取决于所使用的特定反应条件和试剂。

科学研究应用

6-溴-5-氯-N-甲基喹唑啉-2-胺在科学研究中有多种应用:

药物化学: 它被用作合成各种药物化合物的构建块。

生物学研究: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性.

有机合成: 它作为合成更复杂的有机分子的中间体.

作用机制

6-溴-5-氯-N-甲基喹唑啉-2-胺的作用机制涉及它与特定分子靶标的相互作用。 例如,已知喹唑啉衍生物通过促进细菌DNA旋转酶和IV型拓扑异构酶的裂解来抑制DNA合成,从而导致细菌细胞死亡 。确切的分子途径和靶标可能因所使用的特定应用和衍生物而异。

相似化合物的比较

6-溴-5-氯-N-甲基喹唑啉-2-胺可以与其他喹唑啉衍生物进行比较,例如:

6-溴-5-氯喹唑啉: 缺少N-甲基,这可能会影响其反应性和生物活性。

5-氯-6-甲基喹唑啉: 取代模式不同,导致化学性质和应用有所不同。

6-溴-5-氯-N-乙基喹唑啉-2-胺:

生物活性

6-Bromo-5-chloro-N-methylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique chemical structure that includes halogen substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral effects. Its molecular formula is , with a molecular weight of approximately 273.54 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that include halogenation and amination processes. The presence of bromine and chlorine in its structure often correlates with enhanced biological activity, making it a subject of interest for further pharmacological studies.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, derivatives of quinazoline have demonstrated potent EGFR kinase inhibitory activity with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | EGFR Inhibition |

| 4-Aminoquinazoline | <100 | Inhibits EGFR autophosphorylation |

| 7-Chloro-2-aminoquinazoline | <200 | Induces apoptosis |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that similar quinazoline derivatives possess significant antibacterial effects against various pathogens. The halogen substituents enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of growth .

Antiviral Activity

Recent investigations into the antiviral potential of quinazoline derivatives have highlighted their efficacy against coronaviruses such as SARS-CoV-2 and MERS-CoV. Compounds structurally related to this compound have demonstrated promising results in inhibiting viral replication with IC50 values below 1 μM .

Table 2: Antiviral Activity Against Coronaviruses

| Compound Name | Virus Type | IC50 (μM) | Cytotoxicity (CC50 > μM) |

|---|---|---|---|

| This compound | SARS-CoV-2 | TBD | >25 |

| 7-Chloro-2-aminoquinazoline | MERS-CoV | <1.1 | >25 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- EGFR Inhibition : The compound inhibits autophosphorylation of EGFR, which is crucial for cancer cell proliferation.

- Antiviral Mechanisms : It may interfere with viral entry or replication processes within host cells.

- Antimicrobial Interactions : The halogen substituents enhance binding affinity to bacterial enzymes, disrupting their function.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives. For example, modifications at the C6 and C7 positions significantly influenced their biological activities, enhancing their efficacy as A2A adenosine receptor antagonists . Additionally, compounds exhibiting high metabolic stability and low cytotoxicity profiles are being prioritized for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。